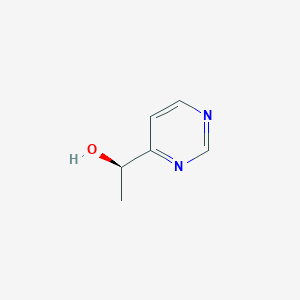
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopentanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopentanecarbonitrile is a fluorinated organic compound with significant applications in various fields of scientific research. The presence of both fluoro and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopentanecarbonitrile typically involves the alkylation of 2-(4-fluorophenyl)- and 2-[3-(trifluoromethyl)phenyl]acetonitriles with 1,4-dibromobutane in the presence of sodium hydride . This reaction is followed by column chromatographic purification to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar alkylation reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions include various substituted cyclopentanecarbonitriles and their corresponding carboxylic acids .
Aplicaciones Científicas De Investigación
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopentanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It serves as a precursor in the development of pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound is utilized in the production of agrochemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, leading to various pharmacological effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its activity .
Comparación Con Compuestos Similares
1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone: This compound shares similar structural features but differs in its functional group, leading to different chemical and biological properties.
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate: Another related compound with distinct reactivity and applications.
Uniqueness: 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopentanecarbonitrile is unique due to its cyclopentane ring, which imparts specific steric and electronic effects, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C13H11F4N |
|---|---|
Peso molecular |
257.23 g/mol |
Nombre IUPAC |
1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H11F4N/c14-11-4-3-9(7-10(11)13(15,16)17)12(8-18)5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
Clave InChI |
PTGPBLPGMVYODA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C#N)C2=CC(=C(C=C2)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


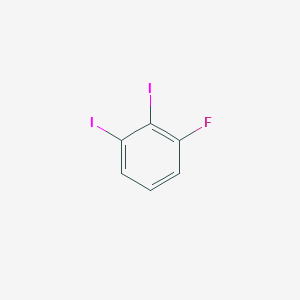
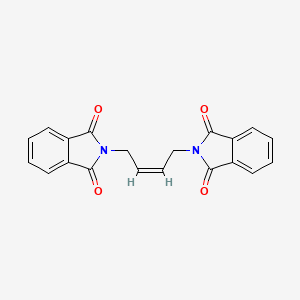

![Ethyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13095637.png)
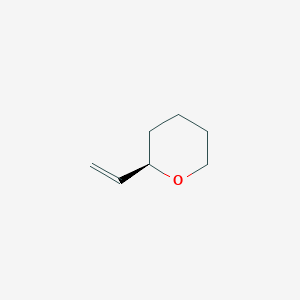
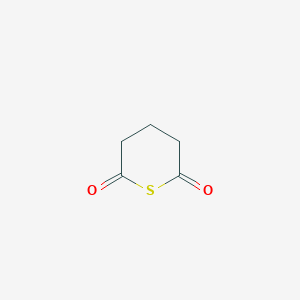
![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13095655.png)

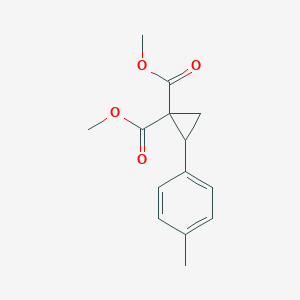
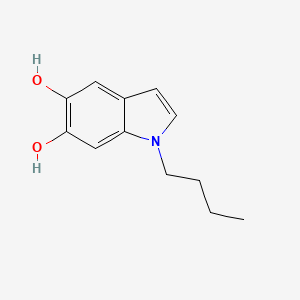
![1'-Benzyl-7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13095679.png)


